5-Chloro-4-iodopyrimidin-2-amine

Descripción

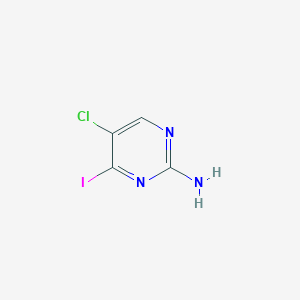

5-Chloro-4-iodopyrimidin-2-amine (CAS: 1260863-63-5) is a halogenated pyrimidine derivative with the molecular formula C₄H₃ClIN₃ and a molecular weight of 255.45 g/mol . Its structure features a pyrimidine ring substituted with chlorine at position 5, iodine at position 4, and an amine group at position 2 (Figure 1). This compound is of interest in medicinal chemistry due to the electron-withdrawing and steric effects of halogens, which modulate reactivity and biological activity. Pyrimidine derivatives are widely explored as kinase inhibitors, anticancer agents, and intermediates in drug synthesis .

Propiedades

IUPAC Name |

5-chloro-4-iodopyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClIN3/c5-2-1-8-4(7)9-3(2)6/h1H,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIFHZCCZZDFDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClIN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857681 | |

| Record name | 5-Chloro-4-iodopyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260863-63-5 | |

| Record name | 5-Chloro-4-iodopyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 5-Chloro-4-iodopyrimidin-2-amine typically involves multi-step reactions starting from readily available pyrimidine derivatives. One common method includes the halogenation of pyrimidine to introduce chlorine and iodine atoms at specific positions. For instance, starting with 2-aminopyrimidine, chlorination can be achieved using reagents like thionyl chloride, followed by iodination using iodine monochloride or similar iodinating agents under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

5-Chloro-4-iodopyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace these halogens with groups like amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules by forming bonds with other aromatic or aliphatic groups.

Common reagents used in these reactions include bases like potassium carbonate, palladium catalysts for coupling reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

5-Chloro-4-iodopyrimidin-2-amine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its halogen substitutions enhance its reactivity, making it suitable for the development of various therapeutic agents. Notably, it has been explored for its potential to inhibit specific kinases involved in cancer progression and inflammatory responses.

2. Biological Research

The compound is studied for its interactions with biological targets, particularly in cancer and inflammation. Preliminary studies suggest that it may modulate signaling pathways associated with tumor growth and inflammatory processes. For example, it has demonstrated significant inhibitory effects on cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent.

3. Chemical Synthesis

As an intermediate, this compound is utilized in the synthesis of more complex organic molecules. Its ability to undergo substitution reactions allows chemists to create diverse derivatives that can be tailored for specific applications.

The biological activity of this compound has been evaluated across several contexts:

| Activity | Description |

|---|---|

| Anticancer | Inhibits tumor cell proliferation through kinase inhibition. |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production, suggesting therapeutic potential. |

| Antiviral | Preliminary data suggest antiviral properties against specific viral targets. |

Case Studies and Research Findings

-

Antitumor Activity :

A study assessed the efficacy of this compound against various cancer cell lines, reporting significant inhibitory effects on proliferation with IC50 values in the low micromolar range. The mechanism was linked to the disruption of kinase signaling pathways essential for tumor growth. -

Inflammation Modulation :

Research highlighted the compound's ability to decrease pro-inflammatory cytokine levels in vitro, indicating its potential as a treatment for inflammatory diseases. -

Antiviral Properties :

Initial investigations suggest that this compound may exhibit antiviral activity against certain viral targets, warranting further exploration into its mechanisms and effectiveness.

Mecanismo De Acción

The mechanism of action of 5-Chloro-4-iodopyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparación Con Compuestos Similares

Halogen-Substituted Pyrimidines

Halogenation at positions 4 and 5 significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

Physicochemical and Crystallographic Properties

- Planarity and Hydrogen Bonding : The pyrimidine ring in 5-Bromo-2-chloropyrimidin-4-amine is planar (r.m.s. deviation: 0.087 Å), with N–H···N hydrogen bonds forming supramolecular networks . Similar planar structures are expected for this compound, though iodine’s bulkiness may distort packing.

- Melting Points : Halogenated pyrimidines generally exhibit high melting points (>300 K) due to strong intermolecular interactions. For example, 4,6-Dichloro-5-methoxypyrimidine melts at 313–315 K .

Actividad Biológica

5-Chloro-4-iodopyrimidin-2-amine (CAS No. 1260863-63-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClIN

- Molecular Weight : 255.44 g/mol

- Structure : The compound features a pyrimidine ring substituted with chlorine and iodine atoms, which may influence its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Research indicates that the compound may act as an inhibitor of specific enzymes involved in inflammatory pathways and cancer progression.

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, pyrimidine derivatives have shown significant inhibition of COX-2 with IC values comparable to established anti-inflammatory drugs like celecoxib .

- Anticancer Activity : Preliminary studies suggest that this compound may exert anticancer effects by modulating signaling pathways associated with cell proliferation and apoptosis. It has been noted to interact with serotonin receptors, which are involved in various cancer-related processes .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity | Target/Pathway | Effect | Reference |

|---|---|---|---|

| COX Inhibition | COX-2 | IC = 0.04 μmol | |

| Anticancer | Serotonin Receptor 1B | Modulates cell proliferation | |

| Antimicrobial | Various pathogens | Potential antimicrobial properties |

Case Studies

Several studies have investigated the biological implications of pyrimidine derivatives, including this compound:

- Anti-inflammatory Effects : A study evaluated various pyrimidine derivatives for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. Compounds similar to this compound exhibited significant reductions in inflammation, indicating potential therapeutic applications for treating inflammatory diseases .

- Cancer Research : In vitro studies have shown that compounds targeting serotonin receptors can influence tumor growth dynamics. Specifically, antagonism of the serotonin receptor type 1B has been linked to decreased liver steatosis and potential antitumor effects in models of acute myeloid leukemia .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 5-Chloro-4-iodopyrimidin-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves halogenation or coupling reactions. For example, nitro-group reduction using stannous chloride in HCl (as seen in analogous pyrimidine derivatives) can yield the amine moiety . Optimization includes temperature control (e.g., cooling to 273 K during reduction) and purification via recrystallization from acetonitrile or methanol . Monitoring reaction progress with TLC or HPLC ensures intermediate stability.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies N–H and C–Cl stretches (~3300 cm⁻¹ and ~550 cm⁻¹, respectively). For purity assessment, combine elemental analysis with HPLC retention time matching .

Q. How should researchers handle hazardous intermediates during synthesis (e.g., nitro derivatives or halogenating agents)?

- Methodological Answer : Use fume hoods for volatile reagents (e.g., SOCl₂ or PCl₅). Quench reactive intermediates (e.g., nitro groups) with ice-cold alkaline solutions to prevent exothermic decomposition. Personal protective equipment (PPE) and waste neutralization protocols are critical, as outlined in safety data sheets for related chloropyrimidines .

Advanced Research Questions

Q. How can discrepancies in bond length measurements arise during X-ray crystallographic refinement of this compound?

- Methodological Answer : Discrepancies may stem from thermal motion or disorder in heavy atoms (e.g., iodine). Using SHELXL with restraints for anisotropic displacement parameters improves model accuracy. Validate against databases like Cambridge Structural Database (CSD) for expected bond lengths (e.g., C–Cl ~1.73 Å) . Hydrogen atom placement via difference Fourier maps or riding models is critical for precision .

Q. What role do intermolecular hydrogen bonds play in the supramolecular assembly of this compound?

- Methodological Answer : N–H⋯N hydrogen bonds often propagate 1D chains or 2D networks, as observed in analogous 2-chloropyrimidin-4-amine structures. Analyze hydrogen-bonding motifs (e.g., R₂²(8) rings) using graph-set theory and compare packing diagrams to predict solubility or co-crystallization behavior .

Q. How can researchers assess the biological activity of this compound against enzyme targets?

- Methodological Answer : Employ fluorescence-based assays or surface plasmon resonance (SPR) to measure binding affinity. For kinase inhibition studies, use ATP-competitive assays with recombinant enzymes. Molecular docking (e.g., AutoDock Vina) guided by crystallographic data predicts binding modes, but validate with mutagenesis to resolve false positives .

Q. What strategies resolve contradictions between computational and experimental data in structure-activity relationship (SAR) studies?

- Methodological Answer : Reconcile discrepancies by cross-validating DFT-calculated electrostatic potentials with experimental dipole moments (from X-ray) or IR spectra. For SAR, combine Free-Wilson analysis with fragment-based screening to isolate electronic effects of iodine vs. chlorine substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.